2-Methyl-3-(4-n-propylphenyl)-1-propene

Description

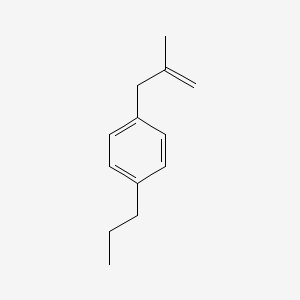

2-Methyl-3-(4-n-propylphenyl)-1-propene is an unsaturated hydrocarbon with a molecular structure characterized by a propenyl backbone (CH₂=CH–CH₃) substituted with a methyl group at position 2 and a 4-n-propylphenyl group at position 3 (Figure 1).

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h6-9H,2,4-5,10H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUKOJADACOZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-3-(4-n-propylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2-Methyl-3-butyn-2-ol with 2,6-difluoro-4-n-propyl-1-iodobenzene in the presence of tetrakis(triphenylphosphine)palladium(0), CuBr, and LiBr in triethylamine . This reaction is typically carried out at room temperature with stirring to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

2-Methyl-3-(4-n-propylphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Scientific Research Applications

The compound 2-Methyl-3-(4-n-propylphenyl)-1-propene , also known as C13H18 , has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of this compound, focusing on its chemical behavior, industrial uses, and implications in research.

Industrial Uses

Polymer Production : One of the primary applications of this compound is in the production of polymers. Its reactive double bond can be utilized in polymerization processes, leading to the synthesis of various copolymers that exhibit enhanced mechanical properties.

Additives in Plastics : The compound serves as an effective additive in plastic formulations, improving flexibility and impact resistance. Its incorporation into polymer matrices can enhance thermal stability and durability.

Pharmaceutical Applications

Drug Development : The unique structure of this compound allows for modifications that can lead to the development of new pharmaceutical agents. Its derivatives have been explored for potential therapeutic effects, particularly in anti-inflammatory and analgesic formulations.

Biological Activity Studies : Research has indicated that compounds with similar structures may exhibit biological activities such as antimicrobial and anticancer properties. Investigating these effects could lead to significant advancements in medicinal chemistry.

Chemical Synthesis

Intermediate in Organic Synthesis : This compound can act as an intermediate in various organic synthesis reactions. Its ability to undergo electrophilic addition reactions makes it valuable for synthesizing more complex organic molecules.

Synthetic Pathways Development : Researchers are exploring synthetic pathways that utilize this compound to create novel compounds with desired functionalities, contributing to advancements in organic chemistry methodologies.

Agricultural Chemistry

Pesticide Formulation : The compound's chemical properties make it a candidate for use in pesticide formulations. Its stability and reactivity can enhance the efficacy of active ingredients, leading to improved pest control methods.

Case Study 1: Polymerization Reactions

A study conducted on the polymerization of this compound demonstrated its effectiveness as a monomer in creating high-performance polymers. The resulting materials exhibited superior tensile strength and thermal resistance compared to conventional polymers.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of derivatives of this compound revealed promising results against various bacterial strains. The modifications made to the original structure enhanced its potency, suggesting potential applications in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-n-propylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways and alteration of cellular signaling processes.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Biological Activity

2-Methyl-3-(4-n-propylphenyl)-1-propene, a compound with a unique structure featuring a propene group and a propyl-substituted phenyl moiety, has garnered attention in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformations, leading to diverse biological effects depending on the specific target involved.

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathway activation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | TBD | Induction of apoptosis |

| Calomelanone | HepG2 | 0.5 | Oxidative stress induction |

| Other Analogues | Various | 0.02 - 0.32 | Caspase activation |

Inhibition Studies

Inhibition assays have shown that related compounds can inhibit signaling pathways associated with cancer cell proliferation. For example, the inhibition of Gα12-stimulated SRE.L activity in PC3 cells has been documented, suggesting potential applications in cancer therapy .

Case Studies

A notable case study explored the effects of a structurally similar compound on human cancer cells. It was found that the compound induced significant cytotoxicity in a dose-dependent manner across multiple cell lines, including acute promyelocytic HL-60 and hepatocellular HepG2 cells. The study emphasized the role of apoptosis and autophagy in mediating these effects, highlighting the potential for developing therapeutic agents based on this chemical framework .

Comparison with Similar Compounds

The uniqueness of this compound lies in its structural features compared to similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Propene derivative | Contains propylene group; potential for diverse activity |

| 4-n-Propylphenylacetylene | Acetylene derivative | Lacks propylene reactivity; different biological profile |

| 4-n-Propylphenylpropane | Saturated alkane | Fully saturated; reduced reactivity compared to propene |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.